Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate
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Overview
Description
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a unique chemical compound characterized by its bicyclic structure. The compound is known for its high strain energy due to the presence of a bicyclo[1.1.0]butane core, which makes it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method includes the palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes .
Industrial Production Methods: the use of advanced catalytic processes and controlled reaction conditions are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common due to the high strain energy of the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and various nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups at the bridgehead positions .
Scientific Research Applications
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in strain-release chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a bioisostere in drug design, particularly for creating molecules with improved pharmacokinetic properties.
Industry: Its applications in industry are limited but include the synthesis of specialized materials and chemicals
Mechanism of Action
The mechanism by which potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through its high strain energy, which facilitates various chemical transformations. The compound can act as a reactive intermediate, participating in strain-release reactions that cleave the central strained bond to form more stable products. This property is exploited in synthetic chemistry to create diverse molecular structures .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: Shares the same bicyclic core but lacks the phenyl and carboxylate groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, used in similar strain-release reactions
Uniqueness: Potassium 3-phenylbicyclo[11The presence of the phenyl group adds to its versatility in chemical reactions, making it a valuable compound for research and development .
Biological Activity
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H11KO2
- Molecular Weight : 196.25 g/mol
The compound features a bicyclic structure that contributes to its unique reactivity and biological activity. The presence of the phenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Research indicates that bicyclo[1.1.0]butane derivatives, including this compound, exhibit various biological activities primarily through their interaction with specific enzymes and receptors.
- Inhibition of Lipoprotein-associated Phospholipase A2 (LpPLA2) :
- Antioxidant Properties :
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound through various in vitro and in vivo models.
Table 1: Summary of Biological Activities
Case Study 1: Cardiovascular Disease
In a study examining the effects of bicyclo[1.1.0]butane derivatives on cardiovascular health, researchers found that this compound significantly reduced LpPLA2 levels in a rodent model, suggesting its potential as a therapeutic agent in preventing atherosclerosis .
Case Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound selectively inhibited the growth of breast and colon cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
Properties
IUPAC Name |
potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHVYILPIMVDS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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